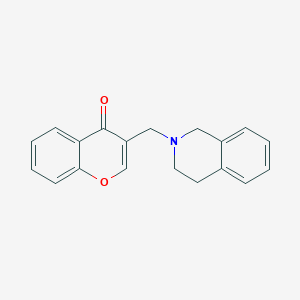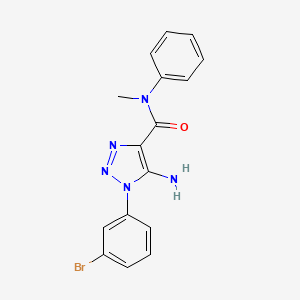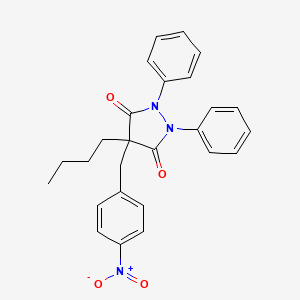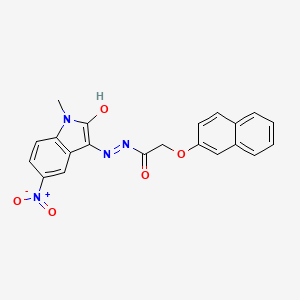![molecular formula C19H22Cl2O2 B4962055 1,1'-[1,3-propanediylbis(oxy)]bis(4-chloro-2,6-dimethylbenzene)](/img/structure/B4962055.png)
1,1'-[1,3-propanediylbis(oxy)]bis(4-chloro-2,6-dimethylbenzene)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
'1,1'-[1,3-propanediylbis(oxy)]bis(4-chloro-2,6-dimethylbenzene)', commonly known as bis-ortho-chloro-diethylbenzene (OCD), is a chemical compound that has been extensively studied for its potential use in various scientific research applications. It is a colorless, odorless, and crystalline solid that is soluble in organic solvents like ethanol, acetone, and chloroform. The chemical structure of OCD consists of two benzene rings connected by a 1,3-propanediyl bridge, with two chlorine atoms and two methyl groups attached to the benzene rings.
Mecanismo De Acción
The mechanism of action of 1,1'-[1,3-propanediylbis(oxy)]bis(4-chloro-2,6-dimethylbenzene) is not fully understood, but it is believed to involve the binding of the molecule to specific receptors or enzymes in the body. 1,1'-[1,3-propanediylbis(oxy)]bis(4-chloro-2,6-dimethylbenzene) has been shown to have high affinity for certain receptors, such as the dopamine receptor, and may act as an agonist or antagonist for these receptors. 1,1'-[1,3-propanediylbis(oxy)]bis(4-chloro-2,6-dimethylbenzene) has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
1,1'-[1,3-propanediylbis(oxy)]bis(4-chloro-2,6-dimethylbenzene) has been shown to have various biochemical and physiological effects, including neuroprotective, anti-inflammatory, and anti-tumor effects. 1,1'-[1,3-propanediylbis(oxy)]bis(4-chloro-2,6-dimethylbenzene) has been shown to protect neurons from oxidative stress and inflammation, which are involved in the pathogenesis of neurodegenerative diseases like Alzheimer's and Parkinson's. 1,1'-[1,3-propanediylbis(oxy)]bis(4-chloro-2,6-dimethylbenzene) has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases like arthritis and asthma. In addition, 1,1'-[1,3-propanediylbis(oxy)]bis(4-chloro-2,6-dimethylbenzene) has been shown to have anti-tumor effects, which may be due to its ability to inhibit the proliferation of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,1'-[1,3-propanediylbis(oxy)]bis(4-chloro-2,6-dimethylbenzene) has several advantages as a research tool, including its high affinity for metal ions and its ability to act as a fluorescent probe for biological molecules. However, there are also limitations to its use, including its potential toxicity and the need for specialized equipment and expertise to handle the compound safely.
Direcciones Futuras
There are several future directions for the use of 1,1'-[1,3-propanediylbis(oxy)]bis(4-chloro-2,6-dimethylbenzene) in scientific research, including the development of new materials and the study of its potential therapeutic applications. 1,1'-[1,3-propanediylbis(oxy)]bis(4-chloro-2,6-dimethylbenzene) has already been used as a building block for the synthesis of novel materials, but there is still much to be explored in this area. In addition, the potential therapeutic applications of 1,1'-[1,3-propanediylbis(oxy)]bis(4-chloro-2,6-dimethylbenzene), particularly in the treatment of neurodegenerative and inflammatory diseases, warrant further investigation.
Métodos De Síntesis
1,1'-[1,3-propanediylbis(oxy)]bis(4-chloro-2,6-dimethylbenzene) can be synthesized by various methods, including the Friedel-Crafts alkylation of 1,3-dichloropropane with 2,6-dimethylphenol, the reaction of 1,3-dibromo-2-propanol with 2,6-dimethylphenol, and the reaction of 2,6-dimethylphenol with 1,3-dichloroacetone. The most commonly used method for synthesizing 1,1'-[1,3-propanediylbis(oxy)]bis(4-chloro-2,6-dimethylbenzene) is the Friedel-Crafts alkylation method, which involves the reaction of 1,3-dichloropropane with 2,6-dimethylphenol in the presence of a Lewis acid catalyst, such as aluminum chloride.
Aplicaciones Científicas De Investigación
1,1'-[1,3-propanediylbis(oxy)]bis(4-chloro-2,6-dimethylbenzene) has been extensively studied for its potential use in various scientific research applications, including as a ligand for metal ions, as a fluorescent probe for biological molecules, and as a building block for the synthesis of novel materials. 1,1'-[1,3-propanediylbis(oxy)]bis(4-chloro-2,6-dimethylbenzene) has been shown to have high affinity for metal ions, such as copper, nickel, and zinc, and can be used as a chelating agent for these ions. 1,1'-[1,3-propanediylbis(oxy)]bis(4-chloro-2,6-dimethylbenzene) has also been used as a fluorescent probe for biological molecules, such as proteins and DNA, due to its ability to bind to these molecules and emit fluorescence upon excitation. In addition, 1,1'-[1,3-propanediylbis(oxy)]bis(4-chloro-2,6-dimethylbenzene) has been used as a building block for the synthesis of novel materials, such as metal-organic frameworks and covalent organic frameworks.
Propiedades
IUPAC Name |
5-chloro-2-[3-(4-chloro-2,6-dimethylphenoxy)propoxy]-1,3-dimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22Cl2O2/c1-12-8-16(20)9-13(2)18(12)22-6-5-7-23-19-14(3)10-17(21)11-15(19)4/h8-11H,5-7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOQHIEGAERBJLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCCCOC2=C(C=C(C=C2C)Cl)C)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-[3-(4-chloro-2,6-dimethylphenoxy)propoxy]-1,3-dimethylbenzene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-chlorophenyl)-7-(4-fluorophenyl)-2-methylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B4961973.png)

![1-[N-(2,5-dichlorophenyl)-N-(phenylsulfonyl)glycyl]-4-piperidinecarboxamide](/img/structure/B4961992.png)



![6-fluoro-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B4962023.png)
![2-(4-bromophenyl)-3-[5-(2-methyl-5-nitrophenyl)-2-furyl]acrylonitrile](/img/structure/B4962029.png)
![methyl 4-(4-{2-[(2-methoxyphenyl)amino]-2-oxoethoxy}benzylidene)-2-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4962039.png)
![2-(3,5-dimethyl-4-isoxazolyl)-N-[1-(2,3-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]acetamide](/img/structure/B4962041.png)

![2,6-dimethoxy-4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl dimethylcarbamate](/img/structure/B4962058.png)

![N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-2-pyridinecarboxamide](/img/structure/B4962075.png)